molecular formula C10H14ClN3O B1427857 [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol CAS No. 1247580-97-7

[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol

Cat. No. B1427857
M. Wt: 227.69 g/mol
InChI Key: OQMAIHFRNKXQRN-UHFFFAOYSA-N
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Description

“[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 1247580-97-7 . It has a molecular weight of 227.69 . It is usually in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is [1- (6-chloro-4-pyrimidinyl)-2-piperidinyl]methanol . The InChI code is 1S/C10H14ClN3O/c11-9-5-10 (13-7-12-9)14-4-2-1-3-8 (14)6-15/h5,7-8,15H,1-4,6H2 .


Physical And Chemical Properties Analysis

“[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol” is a powder that is stored at room temperature . It has a molecular weight of 227.69 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on compounds structurally related to [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol has involved synthesis and characterization, often using X-ray crystallography. For example, studies have been conducted on compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol (Benakaprasad et al., 2007) and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol (Girish et al., 2008). These studies focus on the synthesis process, crystal structure, and molecular conformation.

Chemical Properties and Applications

  • The chemical properties of related piperidine compounds have been studied for various applications. For instance, research on Risperidone N-oxide hydrogen peroxide methanol solvate (Ravikumar et al., 2005) and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol (Prasad et al., 2008) analyze crystal structures and potential pharmaceutical applications.

Anticonvulsant Properties

  • Studies on compounds like 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, and similar derivatives, have explored their structural and electronic properties in relation to anticonvulsant activity (Georges et al., 1989). These research efforts highlight the significance of molecular structure in determining biological activity.

Antibacterial Properties

  • Some piperidine-containing compounds have been studied for their antibacterial properties. For instance, the microwave-assisted synthesis and antibacterial activity of certain piperidine containing pyrimidine imines and thiazolidinones have been examined (Merugu et al., 2010), demonstrating the potential of these compounds in medicinal chemistry.

Catalysis and Synthesis

  • The use of related piperidine compounds in catalysis and synthetic chemistry has been a focus of research. For instance, catalytic N-alkylation of amines with primary alcohols over halide clusters using piperidine (Kamiguchi et al., 2007) showcases the versatility of these compounds in synthetic applications.

properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-4-2-1-3-8(14)6-15/h5,7-8,15H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMAIHFRNKXQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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